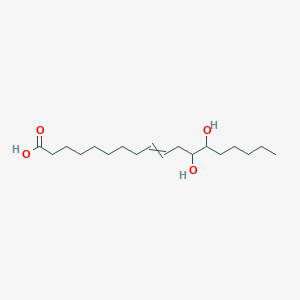

12,13-Dihydroxyoctadec-9-enoic acid

Description

Contextualization of Specialized Oxylipins and Hydroxy Fatty Acids in Biological Systems

Oxylipins are a broad class of signaling molecules derived from the oxidation of polyunsaturated fatty acids (PUFAs). They play crucial roles in a myriad of physiological and pathological processes. Within this class, hydroxy fatty acids (HFAs) are characterized by the presence of one or more hydroxyl groups along their aliphatic chain. nih.gov These molecules are not merely byproducts of fatty acid metabolism but are now recognized as active signaling entities.

HFAs are integral components of more complex lipids, such as sphingolipids, which are vital for the structure and function of cell membranes, particularly in the nervous system and skin. nih.gov For instance, 2-hydroxy fatty acids are essential for the epidermal permeability barrier. nih.gov The hydroxylation of fatty acids can significantly alter their physical and chemical properties, influencing membrane fluidity and interactions with other molecules. wikipedia.org

Specialized pro-resolving mediators (SPMs), a subclass of oxylipins, are instrumental in the resolution of inflammation, a critical process for maintaining tissue homeostasis. While classic prostaglandins (B1171923) and leukotrienes often initiate and propagate inflammation, SPMs actively orchestrate its decline. This highlights the functional diversity within the oxylipin family, ranging from pro-inflammatory to pro-resolving and anti-inflammatory roles. encyclopedia.pub

Rationale for Comprehensive Investigation of 12,13-Dihydroxyoctadec-9-enoic Acid

The scientific interest in 12,13-DiHOME stems from its identification as a bioactive lipid with diverse physiological effects. It is known to be a metabolite of the leukotoxin 12,13-epoxy-9-octadecenoic acid (12,13-EpOME), with the diol form, 12,13-DiHOME, exhibiting specific toxic effects. hmdb.ca Both the epoxide and the diol have been shown to possess neutrophil chemotactic activity, suggesting a role in the immune response. hmdb.ca

Furthermore, 12,13-DiHOME has been identified as a ligand for peroxisome proliferator-activated receptor-gamma 2 (PPARγ2), a nuclear receptor that plays a key role in adipocyte differentiation and glucose metabolism. hmdb.ca By activating PPARγ2, 12,13-DiHOME can stimulate the formation of fat cells (adipocytes) while inhibiting the differentiation of bone-forming cells (osteoblasts). hmdb.ca This dual effect on cell differentiation underscores its potential influence on metabolic and skeletal health.

Current Research Landscape and Emerging Trajectories for Dihydroxyoctadecenoic Acids

The research on dihydroxyoctadecenoic acids, including 12,13-DiHOME, is an expanding field. Much of the past research on octadecanoids has been concentrated on their roles as phytohormones in plants. nih.gov However, their importance in mammalian systems is becoming increasingly apparent.

Current research is focused on elucidating the precise enzymatic pathways responsible for the production of these molecules and identifying their specific cellular receptors and downstream signaling targets. The interaction of these lipids with key regulatory proteins, such as PPARs, is a particularly active area of investigation. hmdb.ca

Emerging research trajectories include exploring the therapeutic potential of these molecules in various diseases. For example, some fatty acid derivatives have shown anti-inflammatory and anti-cancer properties. mdpi.comthegoodscentscompany.com The ability of certain fatty acids to modulate insulin (B600854) signaling pathways suggests their potential relevance in the context of metabolic disorders like type 2 diabetes. researchgate.net

Future studies will likely focus on in-vivo experiments to validate the physiological roles suggested by in-vitro studies. The development of sophisticated analytical techniques is also crucial for accurately detecting and quantifying these lipids in biological samples, which will be instrumental in understanding their dynamic regulation and function in health and disease.

| Property | Value | Source |

| IUPAC Name | (9Z,12S,13S)-12,13-dihydroxyoctadec-9-enoic acid | hmdb.canih.gov |

| Molecular Formula | C18H34O4 | hmdb.canih.govnih.gov |

| Molecular Weight | 314.466 g/mol | hmdb.canih.govnih.gov |

| CAS Registry Number | 7293-40-5 | hmdb.canih.gov |

| Synonyms | 12,13-DHOME, 12,13-dihydroxy-9-octadecenoic acid, Isoleukotoxin diol | hmdb.canih.govnih.gov |

| Biological Role | PPARγ2 ligand, neutrophil chemoattractant | hmdb.ca |

Structure

3D Structure

Properties

IUPAC Name |

12,13-dihydroxyoctadec-9-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O4/c1-2-3-10-13-16(19)17(20)14-11-8-6-4-5-7-9-12-15-18(21)22/h8,11,16-17,19-20H,2-7,9-10,12-15H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSLTKIXAJTQGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(CC=CCCCCCCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Stereochemical Specificity of 12,13 Dihydroxyoctadec 9 Enoic Acid

Precursor Lipid Metabolism Leading to Dihydroxyoctadecenoic Acid Formation

The journey to 12,13-dihydroxyoctadec-9-enoic acid begins with the metabolism of common C18 unsaturated fatty acids, which undergo a series of enzymatic modifications.

Role of C18 Unsaturated Fatty Acids (e.g., Oleic Acid) as Substrates

The primary precursor for the biosynthesis of this compound is oleic acid, a monounsaturated omega-9 fatty acid. wikipedia.orgnih.govebi.ac.ukdrugbank.com Oleic acid is the most abundant fatty acid found in nature. wikipedia.org Its chemical structure, an 18-carbon chain with a single cis double bond at the ninth carbon, provides the foundational backbone for subsequent enzymatic action. wikipedia.orgnih.govebi.ac.ukdrugbank.com While other C18 fatty acids can be involved in various lipid metabolic pathways, oleic acid is the direct substrate for the specific enzymatic reactions that introduce the dihydroxy functionality at the 12th and 13th positions.

Enzymatic Derivatization: Initial Oxygenation Mechanisms

The initial step in the conversion of oleic acid is an oxygenation reaction. This process is catalyzed by specific enzymes that introduce oxygen into the fatty acid chain, setting the stage for the formation of the diol. This enzymatic oxidation is a controlled process, ensuring that the oxygen is added at a specific position on the oleic acid molecule, a crucial determinant for the final product's structure and function. nih.gov

Stereospecificity of Dihydroxyoctadecenoic Acid Biosynthesis

The biosynthesis of this compound is not a random process. The enzymes involved exhibit remarkable regio- and stereoselectivity, ensuring the production of specific isomers with distinct biological activities.

Epoxide Hydrolase Activities in the Formation of Dihydroxyoctadecenoic Acid Isomers

A more direct and critical pathway for the formation of this compound involves the action of epoxide hydrolases. Initially, oleic acid can be converted to its corresponding epoxide, 12(13)-epoxyoctadec-9-enoic acid (also known as vernolic acid). This epoxide intermediate is then hydrolyzed by a soluble epoxide hydrolase (sEH) to yield the vicinal diol, this compound. nih.gov This enzymatic hydrolysis is highly specific and is a key step in regulating the levels of both the epoxide and the diol, which can have distinct biological effects. nih.gov For example, the sEH product 12,13-dihydroxyoctadecenoic acid (12,13-DiHOME) has been shown to stimulate canonical Wnt signaling. nih.gov

Cytochrome P450 Monooxygenase Involvement in Lipid Oxidation Cascades

Cytochrome P450 (CYP) monooxygenases are a diverse group of enzymes involved in the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids. nih.govnih.gov CYPs can hydroxylate polyunsaturated fatty acids in a regio- and stereoselective manner. nih.gov While much of the research on CYP-mediated fatty acid metabolism has focused on arachidonic acid, these enzymes can also metabolize C18 fatty acids. nih.govnih.gov Specific CYP isoforms can introduce hydroxyl groups at various positions on the fatty acid chain, contributing to the diversity of oxidized lipid mediators. nih.gov In the context of this compound formation, CYPs can be involved in the initial epoxidation of oleic acid to 12(13)-epoxyoctadec-9-enoic acid, which is the substrate for soluble epoxide hydrolase. nih.govnih.gov

| Enzyme Class | Substrate(s) | Key Product(s) in Pathway | Role in this compound Formation |

| Lipoxygenases (LOXs) | Linoleic Acid | 13S-Hydroperoxyoctadecaenoic acid (13S-HPODE) | Indirectly influences the pool of oxidized fatty acids. |

| Soluble Epoxide Hydrolase (sEH) | 12(13)-Epoxyoctadec-9-enoic acid | This compound | Catalyzes the final hydrolysis step to form the diol. |

| Cytochrome P450 (CYP) Monooxygenases | Oleic Acid | 12(13)-Epoxyoctadec-9-enoic acid | Can catalyze the initial epoxidation of the precursor fatty acid. |

Cellular and Subcellular Localization of Dihydroxyoctadecenoic Acid Synthesis Machinery

The enzymatic machinery responsible for the synthesis of 12,13-DHOME is distributed across several cellular compartments, reflecting the complexity of lipid metabolism. The specific location of each enzyme in the pathway is critical for substrate availability and the efficient channeling of intermediates.

The initial epoxidation of linoleic acid is largely carried out by cytochrome P450 (CYP) enzymes. In mammals, these are predominantly integral membrane proteins located in the endoplasmic reticulum (ER). nih.govwikipedia.org Their function is dependent on their interaction with redox partners, such as NADPH-cytochrome P450 reductase, which are also embedded in the ER membrane. nih.gov The ER itself is not uniform, and P450 enzymes can be organized into specific microdomains, which may modulate their activity. nih.gov In addition to the ER, some P450 isoforms have been identified in mitochondria. nih.gov In plant cells, certain P450s have been found within chloroplasts. usda.gov

The subsequent hydrolysis of the 12,13-EpOME intermediate is catalyzed by epoxide hydrolases (EH). These enzymes exist in different forms with distinct localizations. Microsomal epoxide hydrolase (mEH or EPHX1) is, like the CYPs, found in the endoplasmic reticulum. wikipedia.org In contrast, soluble epoxide hydrolase (sEH or EPHX2) is primarily located in the cytosol, although it can also associate with membranes. wikipedia.org This dual localization allows for the processing of epoxide intermediates in different cellular environments. Other related enzymes, such as cyclooxygenases (COX-1 and COX-2), are also anchored in the membranes of the endoplasmic reticulum and the nuclear envelope. wikipedia.orgnih.gov Lipoxygenases (LOX) exhibit varied localization; they can be found in the cytosol or translocate to intracellular membranes, including the nuclear envelope, upon cellular activation. nih.govpnas.org

This distribution implies a coordinated process where linoleic acid is first converted to 12,13-EpOME in the ER or mitochondria, and the resulting epoxide can then be hydrolyzed either in the same compartment by mEH or in the cytosol by sEH. The final product, 12,13-DHOME, has been detected in extracellular spaces and associated with cellular membranes. mdpi.com

| Enzyme Family | Primary Subcellular Localization | Alternative Localization | Reference |

|---|---|---|---|

| Cytochrome P450 (CYP) | Endoplasmic Reticulum (ER) | Mitochondria, Chloroplasts (in plants) | nih.govnih.govwikipedia.orgusda.gov |

| Microsomal Epoxide Hydrolase (mEH/EPHX1) | Endoplasmic Reticulum (ER) | - | wikipedia.org |

| Soluble Epoxide Hydrolase (sEH/EPHX2) | Cytosol | Can associate with membranes | wikipedia.org |

| Cyclooxygenase (COX) | Endoplasmic Reticulum (ER), Nuclear Envelope | - | wikipedia.orgnih.gov |

| Lipoxygenase (LOX) | Cytosol | Intracellular Membranes, Nuclear Envelope (upon activation) | nih.govpnas.org |

Regulatory Mechanisms of Biosynthetic Enzymes and Pathway Flux

The biosynthesis of 12,13-DHOME is tightly regulated at multiple levels to control the flux of metabolites through the pathway and to respond to cellular needs and external stimuli. This regulation occurs at the level of gene expression (transcriptional) and through the direct modulation of enzyme activity (allosteric and post-translational modification).

Transcriptional Regulation: The expression of genes encoding the key biosynthetic enzymes is controlled by a network of transcription factors. In the liver, Hepatocyte Nuclear Factor 4-alpha (HNF4α) acts as a master regulator for a large number of CYP genes involved in fatty acid metabolism. nih.gov HNF4α can interact with nuclear receptors that sense the presence of xenobiotics and endogenous lipids, such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), to fine-tune CYP expression. nih.govnih.gov The expression of plant lipoxygenase genes is known to be significantly upregulated in response to environmental stresses, including pathogen attack and wounding, as part of the plant's defense mechanism. nih.govresearchgate.net

Allosteric and Post-Translational Regulation: Direct modulation of enzyme activity provides a more rapid means of controlling pathway flux. Soluble epoxide hydrolase (sEH), which catalyzes the final step in 12,13-DHOME synthesis, is a key point of allosteric regulation. The enzyme's activity can be modulated by the binding of endogenous lipids, such as nitro fatty acids and certain prostaglandins (B1171923), to an allosteric site separate from the active catalytic center. nih.govmdpi.com Furthermore, sEH is a bifunctional enzyme, and its two domains can regulate each other through substrate binding in a process of intradomain allostery. mdpi.com Lipoxygenases are also subject to allosteric control; they possess a specific domain (PLAT domain) that can bind fatty acid effectors, which in turn alters substrate specificity and catalytic rate. nih.gov

| Enzyme Family | Type of Regulation | Key Regulators / Mechanisms | Reference |

|---|---|---|---|

| Cytochrome P450 (CYP) | Transcriptional | HNF4α, PXR, CAR nuclear receptors | nih.govnih.gov |

| Epoxide Hydrolase (EH) | Allosteric | Substrate-mediated intradomain allostery; inhibition by nitro fatty acids | nih.govmdpi.com |

| Post-Translational | Redox regulation | nih.gov | |

| Lipoxygenase (LOX) | Transcriptional | Upregulation by biotic and abiotic stress (in plants) | nih.govresearchgate.net |

| Allosteric / Post-Translational | Binding of fatty acid effectors to PLAT domain; phosphorylation | pnas.orgnih.gov |

Metabolic Fates and Turnover Dynamics of 12,13 Dihydroxyoctadec 9 Enoic Acid

Enzymatic Degradation Pathways of Dihydroxyoctadecenoic Acid

The breakdown of 12,13-diHOME is thought to follow pathways established for other fatty acids, primarily occurring within specialized cellular compartments.

Peroxisomes are cellular organelles that play a vital role in the metabolism of various lipids, including very long-chain fatty acids, dicarboxylic acids, and substituted fatty acids like hydroxy fatty acids. researchgate.netnih.gov Due to its hydroxyl groups, 12,13-diHOME is likely a substrate for the peroxisomal beta-oxidation pathway. Unlike mitochondrial beta-oxidation, which is the primary source of ATP from fatty acids, the peroxisomal system is specialized for chain-shortening of complex fatty acids that are then further metabolized in mitochondria. nih.gov

The process begins with the activation of the fatty acid to its coenzyme A (CoA) ester. The subsequent beta-oxidation spiral in peroxisomes involves a sequence of four enzymatic reactions catalyzed by acyl-CoA oxidase, a multifunctional enzyme (possessing 2-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities), and 3-ketoacyl-CoA thiolase. nih.govnih.gov The presence of the double bond and hydroxyl groups on the 12,13-diHOME molecule may require additional auxiliary enzymes, such as isomerases and reductases, to reconfigure the structure for compatibility with the core beta-oxidation enzymes. nih.govyoutube.com Each cycle of beta-oxidation shortens the fatty acid chain by two carbons, producing acetyl-CoA and a chain-shortened acyl-CoA. nih.gov This process continues until the fatty acid is sufficiently shortened to be transported to the mitochondria for complete oxidation.

Table 1: Key Enzymes in Peroxisomal Beta-Oxidation

| Enzyme/Protein | Function | Relevance for 12,13-diHOME Metabolism |

| Acyl-CoA Synthetase | Activates fatty acid by attaching Coenzyme A. | Initial step required before beta-oxidation can commence. |

| Acyl-CoA Oxidase (ACOX) | Catalyzes the first, rate-limiting step of beta-oxidation, introducing a double bond. | Initiates the degradation spiral of the 12,13-diHOME-CoA ester. nih.gov |

| Multifunctional Enzyme (MFE) | Possesses hydratase and dehydrogenase activities to process the intermediate. | The D-specific 3-hydroxyacyl-CoA dehydrogenase activity is particularly relevant for metabolizing hydroxy fatty acids. nih.gov |

| 3-ketoacyl-CoA Thiolase | Cleaves the chain to release acetyl-CoA and a shortened acyl-CoA. | Final step in each cycle of peroxisomal beta-oxidation. nih.gov |

In addition to beta-oxidation, 12,13-diHOME can be further metabolized to create more polar derivatives, facilitating its elimination. The introduction of additional functional groups is a common strategy in xenobiotic and lipid metabolism. nih.gov This can occur through sequential metabolism where the initial diol structure is further modified. For instance, enzymes from the cytochrome P450 (CYP) family, which are involved in the initial formation of epoxides that lead to diols like 12,13-diHOME, could potentially introduce additional hydroxyl groups at other positions on the fatty acid chain. nih.gov

The catabolism of oxylipins, the class of molecules to which 12,13-diHOME belongs, can also involve omega-oxidation, where hydroxylation occurs at the terminal methyl carbon of the fatty acid. nih.gov This process, typically occurring in the endoplasmic reticulum, would create a dicarboxylic acid, significantly increasing the polarity of the molecule. nih.gov These more polar, multi-hydroxylated, or carboxylated derivatives are then more readily available for subsequent conjugation reactions.

Conjugation Reactions of Dihydroxyoctadecenoic Acid

Conjugation reactions are Phase II metabolic processes that attach small, polar endogenous molecules to substrates, thereby increasing their water solubility and facilitating their excretion. The hydroxyl and carboxylic acid groups of 12,13-diHOME are prime targets for these modifications.

Glucuronidation is a major pathway for the metabolism of compounds containing hydroxyl or carboxylic acid groups. wikipedia.org This reaction involves the transfer of glucuronic acid from the activated coenzyme uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgspringernature.com Studies have shown that fatty acid derivatives and other lipids are substrates for glucuronidation. wikipedia.orgspringernature.com The two hydroxyl groups at positions 12 and 13 of 12,13-diHOME, as well as its terminal carboxyl group, are potential sites for glucuronide conjugation. The resulting glucuronide conjugates are significantly more water-soluble and are readily eliminated in urine or bile. wikipedia.org

Sulfation is another important conjugation reaction for hydroxyl-containing compounds. This process, catalyzed by sulfotransferases (SULTs), involves the transfer of a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS). While less common for fatty acids than glucuronidation, sulfation of hydroxyl groups would also substantially increase the polarity of 12,13-diHOME. google.comnih.gov

The carboxylic acid group of 12,13-diHOME can undergo conjugation with amino acids, a process known as amidation. This pathway involves the initial formation of an acyl-CoA thioester, which then reacts with an amino acid, most commonly glycine (B1666218) in humans, to form an amide. researchgate.net This process is unique among conjugation reactions as it occurs within the mitochondria. researchgate.net

Esterification of the carboxylic acid group can also occur, linking 12,13-diHOME to other molecules such as cholesterol or forming esters with short-chain alcohols. bldpharm.comnist.gov Furthermore, the hydroxyl groups at positions 12 and 13 could potentially be esterified with other fatty acids, creating more complex lipid structures. These processes are generally catalyzed by various acyltransferases.

Table 2: Potential Conjugation Reactions for 12,13-diHOME

| Reaction | Functional Group Targeted | Endogenous Molecule Added | Key Enzyme Family |

| Glucuronidation | Hydroxyl (-OH), Carboxyl (-COOH) | Glucuronic Acid | UDP-glucuronosyltransferases (UGTs) |

| Sulfation | Hydroxyl (-OH) | Sulfate (SO₃⁻) | Sulfotransferases (SULTs) |

| Amidation | Carboxyl (-COOH) | Amino Acids (e.g., Glycine) | Acyl-CoA Synthetases, N-acyltransferases |

| Esterification | Carboxyl (-COOH) | Alcohols (e.g., Cholesterol) | Acyltransferases |

Translocation and Transport Mechanisms of Dihydroxyoctadecenoic Acid Analogs

The movement of 12,13-diHOME and its metabolites across cellular and organellar membranes is a regulated process facilitated by specific transport proteins. As a long-chain fatty acid, its uptake into cells is mediated by a family of fatty acid transport proteins (FATPs/SLC27A) and other transporters like CD36. nih.govnih.govwikipedia.orgvaia.com These proteins are expressed in various tissues and facilitate the flux of fatty acids across the plasma membrane. nih.gov Some FATPs also possess acyl-CoA synthetase activity, which effectively "traps" the fatty acid inside the cell by converting it to its CoA ester, thus promoting unidirectional transport. nih.gov

Once inside the cell, its journey to the peroxisomes for beta-oxidation or to the endoplasmic reticulum for other modifications requires further transport. The transport into peroxisomes is mediated by specific ATP-binding cassette (ABC) transporters in the peroxisomal membrane.

Metabolites of 12,13-diHOME, such as the dicarboxylic acids that may be formed via omega-oxidation, have their own transport systems. The transport of dicarboxylates into the mitochondrial matrix, for example, is carried out by the dicarboxylate carrier (DIC), an integral membrane protein that exchanges dicarboxylates for other ions like phosphate. researchgate.netnih.govnih.gov This allows the chain-shortened products of peroxisomal oxidation to enter the mitochondria for final degradation to produce ATP.

Dynamic Regulation of Dihydroxyoctadecenoic Acid Homeostasis in Biological Systems

12,13-Dihydroxyoctadec-9-enoic acid (12,13-diHOME) is a bioactive lipid molecule derived from the essential omega-6 fatty acid, linoleic acid. Its presence and concentration in biological systems are tightly controlled through a dynamic interplay of synthesis and degradation pathways, which are in turn influenced by various physiological stimuli. This regulation is crucial for maintaining metabolic homeostasis, and dysregulation has been associated with various physiological and pathological states.

The primary route for the biosynthesis of 12,13-diHOME begins with the conversion of linoleic acid into its epoxide intermediate, 12(13)-epoxy-octadecenoic acid (12(13)-EpOME), also known as isoleukotoxin. caymanchem.com This initial step is catalyzed by cytochrome P450 (CYP) enzymes. caymanchem.com Subsequently, the epoxide ring of 12(13)-EpOME is hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) to form the vicinal diol, 12,13-diHOME. caymanchem.comhmdb.ca This conversion is a critical step, as 12(13)-EpOME is considered a protoxin, while 12,13-diHOME is the direct agent exerting biological effects. caymanchem.comhmdb.ca

The regulation of 12,13-diHOME levels is particularly evident in response to physiological challenges such as cold exposure and physical exercise. nih.govresearchgate.net Brown adipose tissue (BAT) has been identified as a primary source of circulating 12,13-diHOME under these conditions. caymanchem.comnih.govresearchgate.net During moderate-intensity exercise and cold exposure, the expression of genes responsible for 12,13-diHOME production, specifically soluble epoxide hydrolase isoforms (e.g., Ephx1 and Ephx2), is modulated in adipose tissue. nih.gov Studies in both humans and mice have demonstrated a significant increase in circulating 12,13-diHOME levels following acute exercise. nih.govresearchgate.net This exercise-induced release appears to be independent of age, gender, BMI, or fat mass. nih.gov

The functional consequence of this increased production is linked to enhanced energy substrate utilization. 12,13-diHOME acts as a lipokine, a lipid-derived signaling molecule, that promotes the uptake and oxidation of fatty acids in skeletal muscle and BAT. caymanchem.comnih.govresearchgate.net It achieves this by stimulating the translocation of fatty acid transporters, such as FATP1 and CD36, to the cell membrane. researchgate.net Interestingly, plasma concentrations of 12,13-diHOME have been found to be negatively correlated with body mass index (BMI) and insulin (B600854) resistance, suggesting a role in maintaining metabolic health. caymanchem.comresearchgate.net

While the synthesis of 12,13-diHOME is well-characterized, its degradation pathways are less defined. However, based on the metabolism of similar fatty acid structures, β-oxidation is considered a probable route for its catabolism. researchgate.net The balance between the sEH-mediated synthesis from 12(13)-EpOME and its subsequent metabolic clearance dictates the homeostatic concentration of 12,13-diHOME, allowing it to function as a dynamic signaling molecule in response to the body's metabolic demands.

Interactive Data Tables

Table 1: Biosynthetic Pathway of this compound

| Step | Precursor | Enzyme | Product |

| 1 | Linoleic Acid | Cytochrome P450 (CYP) | 12(13)-Epoxy-octadecenoic acid (12(13)-EpOME) |

| 2 | 12(13)-Epoxy-octadecenoic acid (12(13)-EpOME) | Soluble Epoxide Hydrolase (sEH) | This compound (12,13-diHOME) |

Table 2: Research Findings on the Regulation of 12,13-diHOME

| Stimulus | Biological System/Model | Key Findings | Reference |

| Cold Exposure | Rodents and Humans | Increased levels of 12,13-diHOME released from BAT; promotes fatty acid uptake in BAT. | caymanchem.comnih.govresearchgate.net |

| Acute Exercise | Humans (various demographics) | Increased circulating 12,13-diHOME post-exercise; stimulates fatty acid uptake and oxidation in skeletal muscle. | nih.govresearchgate.netresearchgate.net |

| Bacterial Activity | Neonatal Gut Microbiota | Certain bacterial sEH (e.g., from Enterococcus faecalis, Bifidobacterium bifidum) can specifically convert 12(13)-EpOME to 12,13-diHOME. | caymanchem.com |

| Metabolic Health | Humans | Plasma levels of 12,13-diHOME are negatively correlated with BMI and insulin resistance (HOMA-IR). | caymanchem.comresearchgate.net |

Molecular Mechanisms of Action and Cellular Signaling Modulations by 12,13 Dihydroxyoctadec 9 Enoic Acid

Receptor-Mediated Interactions of Dihydroxyoctadecenoic Acids

The biological activities of 12,13-Dihydroxyoctadec-9-enoic acid (12,13-DiHOME), a diol metabolite of linoleic acid, are initiated through its interaction with various cell surface and intracellular receptors. These interactions trigger a cascade of signaling events that modulate a wide range of cellular functions.

G Protein-Coupled Receptor (GPCR) Activation Profiles

While direct activation of a specific G protein-coupled receptor (GPCR) by 12,13-DiHOME is still under extensive investigation, evidence suggests its involvement in GPCR-mediated signaling pathways. For instance, studies on other structurally related hydroxy fatty acids, such as 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), have demonstrated receptor-mediated actions that are sensitive to pertussis toxin, indicating the involvement of Gi/o coupled GPCRs. nih.gov This suggests a potential mechanism where 12,13-DiHOME could also interact with GPCRs, leading to the activation of downstream signaling cascades. nih.govresearchgate.net One potential candidate is GPR132, an orphan GPCR, which has been shown to be a target for related lipid molecules and plays a role in inflammation and cancer progression. nih.govelifesciences.org The activation of GPCRs typically involves the dissociation of heterotrimeric G proteins into their α and βγ subunits, which then act as secondary messengers to modulate the activity of various intracellular effectors. researchgate.netnih.gov

Nuclear Receptor Ligand Binding and Transcriptional Regulation

12,13-DiHOME has been identified as a ligand for peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that play crucial roles in lipid and glucose metabolism. hmdb.caresearchgate.net Specifically, 12,13-DiHOME is recognized as a naturally occurring ligand for PPARγ2. hmdb.ca Upon binding, it can stimulate adipocyte differentiation while inhibiting osteoblast differentiation. hmdb.ca This interaction highlights the role of 12,13-DiHOME in regulating gene expression related to metabolic processes. The activation of PPARs by ligands like 12,13-DiHOME leads to the formation of a heterodimer with the retinoid X receptor (RXR) and subsequent binding to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. Other related oxylipins, such as 13-oxo-9,11-octadecadienoic acid, have also been shown to be potent activators of PPARα. researchgate.net

Membrane Receptor Transactivation Mechanisms

In addition to direct receptor binding, 12,13-DiHOME can indirectly activate other receptors through a process known as transactivation. This can occur through the activation of intracellular signaling pathways that lead to the phosphorylation and subsequent activation of other membrane receptors. For example, the activation of certain GPCRs can lead to the transactivation of receptor tyrosine kinases (RTKs). Furthermore, 12,13-DiHOME has been shown to promote the translocation of fatty acid transporters like FATP1 and CD36 to the cell membrane in brown adipocytes. wesleyan.edu This action facilitates increased fatty acid uptake into the cells, a critical step for thermogenesis. wesleyan.edu This translocation is likely mediated by an inside-out signaling mechanism triggered by 12,13-DiHOME's initial interaction with a yet-to-be-fully-identified receptor.

Intracellular Signaling Cascades Triggered by Dihydroxyoctadecenoic Acid

The binding of 12,13-DiHOME to its receptors initiates a variety of intracellular signaling cascades that ultimately determine the cellular response.

Modulation of Kinase Pathways (e.g., MAPK, Akt, NF-κB)

12,13-DiHOME has been shown to modulate several key kinase pathways involved in inflammation, cell growth, and survival.

Mitogen-Activated Protein Kinase (MAPK) Pathway: Studies on related compounds suggest that dihydroxyoctadecenoic acids can influence the MAPK pathway. For example, 13-oxo-octadeca-9,11-dienoic acid (13-KODE) has been shown to suppress lipopolysaccharide (LPS)-stimulated MAPK activation (pERK1/2, pJNK, and p-p38) in macrophages. mdpi.com While direct evidence for 12,13-DiHOME is still emerging, its structural similarity and related biological activities suggest a potential role in modulating MAPK signaling. The activation of the MAPK pathway is a common downstream event of GPCR and RTK signaling and plays a critical role in transmitting signals from the cell surface to the nucleus to regulate gene expression. nih.gov

NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation. Research indicates that 12,13-DiHOME can influence this pathway. For instance, it has been observed that 12,13-DiHOME reprograms macrophage effector function and promotes epigenetic modifications that can exacerbate inflammatory responses to allergens. nih.gov Conversely, other related linoleic acid derivatives have been shown to inhibit the nuclear translocation of NF-κB, thereby exerting anti-inflammatory effects. mdpi.com This suggests that the effect of 12,13-DiHOME on the NF-κB pathway may be cell-type and context-dependent.

Akt Pathway: The Akt signaling pathway is crucial for cell survival and metabolism. While direct studies on the effect of 12,13-DiHOME on the Akt pathway are limited, its role in promoting fatty acid uptake and oxidation in skeletal muscle and brown adipose tissue suggests a potential link to this pathway. researchgate.netnih.gov The Akt pathway is known to be involved in regulating glucose and lipid metabolism.

Regulation of Ion Channels and Transporters

Emerging evidence suggests that 12,13-DiHOME can also modulate the activity of ion channels. One notable example is its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. portlandpress.com Activation of TRPV1 by 12,13-DiHOME has been linked to thermal pain hypersensitivity. portlandpress.com This indicates that 12,13-DiHOME can directly or indirectly influence neuronal signaling and pain perception. As previously mentioned, 12,13-DiHOME also regulates the translocation of fatty acid transporters FATP1 and CD36 to the plasma membrane, thereby controlling the influx of fatty acids into cells. wesleyan.edu

Interactive Data Table: Effects of 12,13-DiHOME on Cellular Signaling

| Signaling Target | Effect of 12,13-DiHOME | Downstream Consequence | Cell Type |

| PPARγ | Agonist | Stimulation of adipogenesis, inhibition of osteoblastogenesis | Adipocytes, Osteoblasts |

| Fatty Acid Transporters (FATP1, CD36) | Promotes translocation to cell membrane | Increased fatty acid uptake | Brown Adipocytes |

| Macrophage Function | Skews toward inflammatory phenotype | Exacerbated inflammatory response to allergens | Macrophages |

| TRPV1 | Activation | Thermal pain hypersensitivity | Neurons |

Second Messenger Generation and Dynamics

The signaling cascades initiated by this compound (12,13-diHOME) involve the modulation of intracellular second messengers, with a pronounced role for calcium (Ca²⁺). In cardiomyocytes, 12,13-diHOME has been demonstrated to directly enhance contractile function by increasing the amplitude of Ca²⁺ transients. nih.gov This suggests that 12,13-diHOME influences the machinery responsible for calcium release and/or uptake within these cells.

Further mechanistic insights reveal that the stimulation of fatty acid uptake by 12,13-diHOME is, at least in part, dependent on Gq-mediated calcium mobilization. nih.gov The Gq protein alpha subunit is a key component of G protein-coupled receptor (GPCR) signaling that, upon activation, stimulates phospholipase C (PLC). PLC, in turn, generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), with IP₃ triggering the release of calcium from intracellular stores like the endoplasmic reticulum.

Additionally, the signaling pathway of 12,13-diHOME intersects with nitric oxide synthase 1 (NOS1) signaling. nih.gov NOS1 activation can lead to the S-nitrosylation of the ryanodine (B192298) receptor (RyR), a critical channel for Ca²⁺ release from the sarcoplasmic reticulum in muscle cells. nih.gov By influencing RyR activity, 12,13-diHOME can thus modulate intracellular calcium dynamics, which is fundamental to its effects on cellular function. While the precise interplay is still under investigation, the available evidence points towards a significant role for Ca²⁺ as a second messenger in the downstream effects of 12,13-diHOME.

Epigenetic Modifications Induced by Dihydroxyoctadecenoic Acid

Recent research indicates that 12,13-diHOME can induce epigenetic changes, particularly in immune cells. In macrophages, exposure to 12,13-diHOME leads to chromatin remodeling. nih.gov This results in a diminished accessibility of interferon-stimulated response elements, which consequently reduces the expression of interferon-regulated genes upon stimulation with bacterial lipopolysaccharide. nih.gov This suggests that 12,13-diHOME can reprogram the epigenetic landscape of macrophages, thereby modifying their functional responses to inflammatory and microbial signals. nih.govnih.gov

Histone Acetyltransferase (HAT) and Deacetylase (HDAC) Enzyme Modulation

Currently, there is a lack of direct research findings specifically detailing the modulation of Histone Acetyltransferase (HAT) and Deacetylase (HDAC) enzymes by this compound. While 12,13-diHOME has been shown to induce chromatin remodeling, the specific enzymes within the HAT/HDAC families that it may target are yet to be elucidated.

DNA Methylation Pattern Alterations

Specific studies on the direct effects of this compound on DNA methylation patterns are not yet available in the current body of scientific literature. Although epigenetic modifications are implicated in the action of 12,13-diHOME, the precise role of DNA methylation in this context remains an area for future investigation.

Influence on Gene Expression and Protein Synthesis Pathways

This compound has been shown to exert significant influence on the expression of genes involved in key metabolic pathways, particularly those related to fatty acid metabolism and mitochondrial function. In skeletal muscle cells, treatment with 12,13-diHOME leads to an upregulation of genes that play a crucial role in mitochondrial activity and biogenesis. nih.gov Furthermore, it enhances the expression of genes responsible for fatty acid uptake. nih.gov

The biosynthesis of 12,13-diHOME itself is also subject to regulation at the gene expression level. In brown adipose tissue (BAT), conditions such as cold exposure lead to an increased expression of the enzymes responsible for synthesizing 12,13-diHOME from linoleic acid. harvard.edunih.gov Specifically, the expression of soluble epoxide hydrolases (sEH), including the major adipose tissue isoforms Ephx1 and Ephx2, is induced. nih.govresearchgate.net This creates a positive feedback loop where the stimulus (cold) enhances the production of the signaling molecule that, in turn, promotes the metabolic adaptations to that stimulus.

In the context of the immune system, 12,13-diHOME has been found to modulate gene expression in macrophages. Its induction of chromatin remodeling leads to a reduced expression of interferon-regulated genes. nih.gov This highlights the compound's ability to selectively influence transcriptional programs in different cell types, thereby orchestrating a range of physiological responses.

Table 1: Influence of this compound on Gene Expression in Skeletal Muscle

| Gene | Function | Effect of 12,13-diHOME |

| Citrate synthase | Mitochondrial activity | Increased expression nih.gov |

| Nrf1 | Mitochondrial biogenesis | Increased expression nih.gov |

| Nrf2 | Mitochondrial biogenesis | Increased expression nih.gov |

| Cd36 | Fatty acid uptake | Increased expression nih.gov |

| Fatp4 | Fatty acid uptake | Increased expression nih.gov |

Table 2: Regulation of Genes Involved in 12,13-diHOME Biosynthesis in Brown Adipose Tissue

| Gene | Enzyme | Stimulus | Effect on Expression |

| Ephx1 | Soluble epoxide hydrolase 1 | Acute exercise | Increased expression nih.gov |

| Ephx2 | Soluble epoxide hydrolase 2 | Chronic cold exposure | Increased expression nih.gov |

Biological Functions and Roles of 12,13 Dihydroxyoctadec 9 Enoic Acid in Experimental Systems

Immunomodulatory Activities of Dihydroxyoctadecenoic Acids in In Vitro and In Vivo Models (Non-Human)

Experimental evidence strongly indicates that 12,13-diHOME possesses potent immunomodulatory properties, primarily characterized by the promotion of pro-inflammatory responses in various immune cell models.

Regulation of Inflammatory Mediator Production (e.g., Cytokines, Chemokines, Eicosanoids)

In experimental settings, 12,13-diHOME has been shown to be a significant regulator of inflammatory mediator production, particularly in macrophages. Studies using both human THP-1 macrophage-like cells and primary murine macrophages have demonstrated that this compound can enhance the inflammatory cascade.

Exposure to 12,13-diHOME upregulates key genes associated with inflammatory macrophage activation, including those for Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), and Tumor Necrosis Factor (TNF). nih.gov In co-culture assays stimulated with a peanut allergen, 12,13-diHOME promotes the production of both IL-1β and Interleukin-6 (IL-6). nih.gov This effect is amplified in the presence of common microbial and allergenic stimuli. nih.gov For instance, when combined with peanut or ovalbumin (OVA) stimulation, 12,13-diHOME was associated with a greater than twofold increase in the frequency of IL-1β expressing macrophages compared to the antigen alone. nih.gov

Furthermore, research indicates that 12,13-diHOME enhances the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome in macrophages, especially when these cells are primed with lipopolysaccharide (LPS). The activation of the NLRP3 inflammasome is a critical step for the processing and secretion of active IL-1β. bpgbio.com In contrast to its effect on pro-inflammatory cytokines, 12,13-diHOME has been observed to suppress the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) in the context of peanut antigen stimulation. nih.gov

Table 1: Effect of 12,13-diHOME on Inflammatory Mediator Production in Macrophages

| Experimental Model | Stimulus | Mediator | Observed Effect | Source |

|---|---|---|---|---|

| Human THP-1 Macrophages | 12,13-diHOME | IL-1α, IL-1β, TNF (gene expression) | Upregulated | nih.gov |

| Primary Human Macrophages | 12,13-diHOME + Peanut Allergen | IL-1β, IL-6 (secretion) | Increased | nih.gov |

| Primary Human Macrophages | 12,13-diHOME + Peanut Allergen | IL-10 (secretion) | Suppressed | nih.gov |

| Human THP-1 Macrophages | LPS + 12,13-diHOME + Nigericin | NLRP3 Inflammasome Activation | Exacerbated | bpgbio.com |

Impact on Immune Cell Migration, Phagocytosis, and Effector Functions

12,13-diHOME significantly influences the effector functions of macrophages, notably by skewing their polarization and impairing their phagocytic capabilities. nih.govnih.gov In vitro studies show that treatment with 12,13-diHOME pushes macrophages towards an inflammatory IL-1βhighCD206low phenotype in a time- and dose-dependent manner. nih.govelsevierpure.com This polarization is a key aspect of macrophage effector function, directing the nature of the immune response. nih.gov

Beyond direct effects on macrophages, 12,13-diHOME also influences broader immune interactions. In co-culture assays, it has been found to promote the expansion of memory B-cells and increase the production of Immunoglobulin E (IgE), an antibody class central to allergic responses. nih.govnih.gov This indicates that the compound reprograms not only macrophage effector functions but also their interactions with other key immune cells like B-lymphocytes. nih.gov

Table 2: Influence of 12,13-diHOME on Immune Cell Functions

| Immune Cell | Experimental System | Function Assessed | Observed Effect of 12,13-diHOME | Source |

|---|---|---|---|---|

| Human THP-1 Macrophages | In Vitro | Phenotypic Polarization | Skewed toward inflammatory IL-1βhighCD206low phenotype | nih.govelsevierpure.com |

| Human THP-1 & Murine Raw264.7 Macrophages | In Vitro | Phagocytosis of E. coli | Reduced | nih.gov |

| Memory B-Cells | Primary Immune Cell Co-culture | Expansion | Promoted | nih.gov |

| B-Cells | Primary Immune Cell Co-culture | IgE Production | Increased | nih.gov |

Role in Resolution of Inflammation Processes in Experimental Models

Current experimental evidence suggests that 12,13-diHOME does not promote the resolution of inflammation but rather contributes to the exacerbation and persistence of inflammatory states. Its demonstrated ability to increase the production of pro-inflammatory cytokines (IL-1β, IL-6, TNF) while suppressing an anti-inflammatory one (IL-10) points to a role in amplifying, rather than resolving, inflammation. nih.govnih.gov

The compound reprograms macrophage effector functions to favor a pro-inflammatory state and mutes antimicrobial responses along the interferon axis. nih.gov This reprogramming can lead to innate immune dysfunction. nih.gov For example, in mouse models of airway inflammation, the presence of 12,13-diHOME exacerbated the condition, characterized by increased expression of IL-1β, IL-1α, and TNF in the airways. nih.gov This body of evidence indicates that 12,13-diHOME acts as a pro-inflammatory lipid mediator that can disrupt the normal course of an immune response, potentially hindering the transition to the resolution phase.

Influence on Cell Proliferation, Differentiation, and Apoptosis

Control of Cell Cycle Progression in Specific Cell Lines

Based on a comprehensive review of available scientific literature, there are currently no direct experimental studies investigating the specific role of 12,13-dihydroxyoctadec-9-enoic acid in the control of cell cycle progression in any specific cell lines.

Induction of Apoptotic Pathways in Diseased Cell Models

A thorough search of published research reveals a lack of studies specifically examining the capacity of this compound to induce apoptotic pathways in diseased cell models. While related lipid molecules have been investigated for such properties, this specific compound has not been the subject of apoptosis-related investigation in the available literature.

Guidance of Stem Cell Differentiation and Development

While direct research on the specific role of this compound in stem cell differentiation is limited, broader studies on related oxidized lipids and fatty acids provide a framework for its potential involvement. The metabolic state of embryonic stem cells (ESCs) is closely linked to their pluripotency and differentiation potential. scripps.edunih.gov Metabolomic studies have revealed that ESCs are characterized by a high abundance of unsaturated metabolites, and the levels of these compounds decrease as differentiation proceeds. scripps.edu This suggests that the oxidation of fatty acids plays a crucial role in guiding stem cell fate.

Experimental manipulation of metabolic pathways in mouse ESCs has shown that inhibiting eicosanoid signaling promotes pluripotency. nih.gov Conversely, the introduction of downstream oxidized metabolites and substrates of pro-oxidative reactions, such as acyl-carnitines, can promote both neuronal and cardiac differentiation. nih.gov For instance, the addition of saturated fatty acids like palmitic acid and capric acid to differentiation media has been shown to significantly increase the number of βIII-tubulin positive neurons. scripps.edunih.gov

These findings indicate that the balance between unsaturated and oxidized fatty acids is a key regulator of the switch between stem cell self-renewal and differentiation. Although not specifically implicating this compound, this research highlights the importance of fatty acid oxidation in generating signaling molecules that can direct stem cells towards specific lineages. scripps.edunih.gov Further investigation is needed to determine the precise role, if any, of this compound in these complex processes.

Interactions with Microbial Pathogens and Host Defense Mechanisms

Antimicrobial Properties of Dihydroxyoctadecenoic Acid Variants

Various forms of dihydroxyoctadecenoic acid and related oxylipins have demonstrated direct antimicrobial activities against a range of plant and human pathogens. nih.govresearchgate.net Fatty acids and their derivatives can exert antimicrobial effects through several mechanisms, including the disruption of the proton gradient across microbial membranes, inhibition of ATP synthase activity, and direct inhibition of enzymes in the membrane and cytosol. nih.gov A study evaluating 43 natural plant oxylipins found that the majority exhibited inhibitory activity against at least one of 13 different plant pathogenic microorganisms, including bacteria, oomycetes, and fungi. nih.gov Notably, only two of the tested oxylipins were completely inactive. nih.gov

While direct data on the antimicrobial spectrum of this compound is not extensively detailed, related compounds have shown significant effects. For example, 9,12-octadecadienoic acid has been reported to have antimicrobial activity against Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net

Table 1: Antimicrobial Activity of Selected Oxylipins

| Oxylipin | Target Microorganism(s) | Observed Effect |

| 9,12-octadecadienoic acid | S. aureus, S. epidermidis, B. subtilis, E. coli, Ps. aeruginosa | Antimicrobial activity researchgate.net |

| 12-Oxo-PDA | B. cinerea, C. herbarum, P. infestans, P. parasitica | Antifungal and antioomycete activity nih.gov |

| 13-KOT | B. cinerea, C. herbarum, P. infestans, P. parasitica | Strong inhibition of mycelial growth and spore germination nih.gov |

| 13-HPOT | B. cinerea, C. herbarum, P. infestans, P. parasitica | Strong inhibition of mycelial growth and spore germination nih.gov |

| 9-HPOT | B. cinerea, C. herbarum, P. infestans, P. parasitica | Strong inhibition of mycelial growth and spore germination nih.gov |

| 13-HOT | B. cinerea, C. herbarum, P. infestans, P. parasitica | Strong inhibition of mycelial growth and spore germination nih.gov |

| 9-HOT | B. cinerea, C. herbarum, P. infestans, P. parasitica | Strong inhibition of mycelial growth and spore germination nih.gov |

This table is for illustrative purposes and includes data for related oxylipins to provide context for the potential antimicrobial role of this compound.

Modulation of Host-Pathogen Interplay and Virulence Factors

The bacterial-derived lipid 12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME) has been shown to modulate host immune responses, particularly macrophage function. nih.gov Macrophages exposed to 12,13-diHOME are skewed towards an inflammatory IL-1βhighCD206low phenotype and exhibit a reduced capacity for bacterial phagocytosis. nih.gov This reprogramming of macrophage effector function can have significant consequences for both antimicrobial and antigenic responses. nih.gov

Furthermore, 12,13-diHOME can promote the production of inflammatory cytokines like IL-1β and IL-6 in primary immune cell co-cultures stimulated with allergens. nih.gov It also encourages the expansion of memory B cells and increases IgE production. nih.gov At the epigenetic level, 12,13-diHOME induces chromatin remodeling in macrophages, specifically diminishing access to interferon-stimulated response elements. nih.gov This leads to a muted antimicrobial response along the interferon axis upon stimulation with bacterial lipopolysaccharide (LPS). nih.gov These findings suggest a mechanism by which this lipid may contribute to the development of a pathogenic microbiome and innate immune dysfunction. nih.gov

In the context of host defense, histone proteins, which are major components of the nucleosome, can also be found extracellularly and exhibit antimicrobial properties. mdpi.com Histone H3, for example, has been shown to bind to both lipopolysaccharide (LPS) and lipoteichoic acid (LTA), which are components of the cell surfaces of Gram-negative and Gram-positive bacteria, respectively. mdpi.com This interaction suggests a mechanism by which the host can capture and neutralize bacterial cells. mdpi.com

Role in Microbiome Homeostasis and Dysbiosis

The gut microbiota and its metabolites play a crucial role in maintaining host homeostasis, including the integrity of the intestinal barrier and immune tolerance. nih.gov Disruptions to this microbial community can leave the host more susceptible to inflammation and infection. nih.gov Gut microbiota-derived lipid metabolites, in particular, have immunomodulatory effects. nih.gov For instance, metabolites like 9,10-dihydroxy-12Z-octadecenoic acid can induce the activity of regulatory T cells (Tregs), which are important for immune suppression. nih.gov

The bacterial-derived lipid 12,13-diHOME has been linked to an increased risk of childhood atopy and asthma, suggesting a role in early-life immune development and microbiome programming. nih.gov Elevated fecal concentrations of 12,13-diHOME may promote an inflammatory environment in the infant gut, potentially leading to a pathogenic microbiome. nih.gov This is supported by the finding that 12,13-diHOME reprograms macrophage function, leading to an exacerbated inflammatory response to allergens and a muted antimicrobial response. nih.gov This dual effect could contribute to dysbiosis by favoring the growth of certain microbes while impairing the clearance of others.

Plant Physiological Roles of Dihydroxyoctadecenoic Acid and Related Oxylipins

Involvement in Plant Defense Responses to Biotic Stressors (e.g., Pathogens, Herbivores)

Plants employ a sophisticated defense system against a wide array of biotic stressors, and oxylipins, including dihydroxyoctadecenoic acids, are key signaling molecules in these responses. nih.govmdpi.com The oxylipin pathway is activated upon pathogen attack or herbivore feeding, leading to the production of a diverse range of bioactive compounds. nih.govfrontiersin.org These oxylipins can function directly as antimicrobial agents or act as signals to induce defense gene expression and regulate programmed cell death. nih.gov

Upon biotic stress, phospholipases release polyunsaturated fatty acids from plant cell membranes. nih.gov These fatty acids are then oxygenated by lipoxygenase (LOX) enzymes, initiating a cascade of enzymatic reactions that produce various oxylipins. mdpi.com For example, infection of Arabidopsis thaliana with Verticillium longisporum leads to the accumulation of several compounds, including 9,12,13-trihydroxy-10-octadecanoic acid, which boosts plant immunity. mdpi.com Similarly, tomato plants have been shown to produce 9,12,13-trihydroxy-10(E)-octadecenoic acid, a compound likely involved in defense responses. researchgate.net

Sorghum bicolor, when it perceives lipopolysaccharides from the pathogen Burkholderia andropogonis, secretes metabolites including trihydroxy octadecenoic acid as a defense mechanism. nih.gov Furthermore, some oxylipins, such as 12-oxo-phytodienoic acid (OPDA), have been identified as long-distance signals for induced systemic resistance (ISR), a state of heightened defense throughout the plant. frontiersin.org

Table 2: Plant Species and Associated Oxylipins in Defense

| Plant Species | Stressor/Pathogen | Oxylipin(s) Produced |

| Arabidopsis thaliana | Verticillium longisporum | 9,12,13-trihydroxy-10-octadecanoic acid mdpi.com |

| Solanum lycopersicum (Tomato) | General defense | 9,12,13-trihydroxy-10(E)-octadecenoic acid researchgate.net |

| Sorghum bicolor | Burkholderia andropogonis | Trihydroxy octadecenoic acid nih.gov |

| Zea mays (Maize) | Trichoderma virens (induces ISR) | 12-oxo-phytodienoic acid (OPDA), 9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid (9,10-KODA) nih.gov |

| Arabidopsis thaliana | Alternaria brassicicola, Hyaloperonospora arabidopsidis, Pseudomonas syringae | Increased resistance with overexpression of 9-LOX gene CaLOX1 mdpi.com |

Regulation of Plant Growth, Development, and Senescence

The direct impact of this compound on plant growth and development is an area requiring more focused investigation. However, its classification as an oxylipin places it within a family of compounds known to be pivotal in regulating these fundamental processes. Oxylipins, which are metabolites produced from the oxidation of polyunsaturated fatty acids, are recognized as significant signaling molecules in various developmental stages, from seed germination to senescence. floraandfona.org.innih.govresearchgate.net

While specific data for this compound is scarce, studies on related compounds offer clues. For instance, research on a similar molecule, 9,12,13-trihydroxy-10(E)-octadecenoic acid, in tomato (Solanum lycopersicum) has shown that its endogenous levels change during fruit maturation, suggesting a potential role in this developmental process. This indicates that di- and tri-hydroxy fatty acids could be involved in the intricate signaling networks that govern plant development.

Senescence, the final stage of leaf development, is a highly regulated process involving the remobilization of nutrients. nih.gov It is influenced by a variety of internal and environmental signals, with plant hormones playing a central role. nih.gov Oxylipins, particularly jasmonic acid and its precursors, are known to accelerate senescence. nih.gov Although direct evidence for this compound's involvement is not yet available, its structural similarity to other signaling oxylipins suggests a potential, yet unconfirmed, role in modulating the senescence program in plants. The degradation of chlorophyll (B73375), a key indicator of senescence, is a complex enzymatic process, and the influence of specific dihydroxy fatty acids on the expression of chlorophyll catabolic genes remains an open area of research. nih.gov

Signaling in Abiotic Stress Adaptation (e.g., Drought, Salinity)

Plants have evolved sophisticated mechanisms to cope with environmental challenges such as drought and high salinity. Oxylipins are key players in the signaling cascades that lead to adaptive responses to these abiotic stresses. nih.govresearchgate.net These responses often involve the modulation of plant growth and the activation of defense mechanisms.

Drought Stress: Under water-deficient conditions, plants initiate a range of physiological and biochemical responses to conserve water and protect cellular components. While there is no direct experimental evidence linking this compound to drought tolerance, the broader family of oxylipins is known to be involved. nih.gov One of the critical adaptations to drought is the reinforcement of physical barriers to water loss, such as the cuticle and suberin lamellae in roots. researchgate.netnih.govnih.gov These biopolymers are composed of various lipid monomers, including fatty acids and their derivatives. Changes in the composition of cutin and suberin monomers have been observed under drought conditions, suggesting a dynamic regulation of their biosynthesis in response to water stress. nih.govnih.gov Given that this compound is a fatty acid derivative, it could potentially serve as a precursor or a signaling molecule in the pathways that regulate the synthesis of these protective layers, although this remains to be experimentally verified.

Salinity Stress: High salt concentrations in the soil impose both osmotic and ionic stress on plants, negatively impacting their growth and productivity. floraandfona.org.inresearchgate.net Plants respond to salinity by activating signaling pathways that lead to ion homeostasis and osmotic adjustment. Oxylipins, including jasmonates, have been shown to play a role in mediating plant responses to salt stress. floraandfona.org.inresearchgate.net The application of certain oxylipins has been found to mitigate the detrimental effects of salinity. floraandfona.org.in However, the specific role of this compound in salinity stress adaptation is not documented. As with drought stress, the integrity and composition of root suberin are crucial for controlling ion uptake, and changes in suberin composition have been noted in response to salt stress. nih.gov The potential involvement of this compound in these modifications is a plausible but uninvestigated hypothesis.

The following table summarizes the general functions of oxylipins in the contexts discussed, highlighting the knowledge gap for this compound.

| Biological Process | General Role of Oxylipins | Documented Role of this compound |

| Plant Growth & Development | Regulate seed germination, root development, and flowering. floraandfona.org.in | No direct evidence available. |

| Plant Senescence | Promote leaf senescence and chlorophyll degradation. nih.gov | No direct evidence available. |

| Drought Stress Adaptation | Signal to regulate stomatal closure and biosynthesis of protective polymers like cutin and suberin. nih.govnih.govnih.gov | No direct evidence available. |

| Salinity Stress Adaptation | Mediate responses to ionic and osmotic stress; influence ion homeostasis. floraandfona.org.inresearchgate.net | No direct evidence available. |

Advanced Analytical Methodologies for Research on 12,13 Dihydroxyoctadec 9 Enoic Acid

State-of-the-Art Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying 12,13-DiHOME from intricate biological samples. The choice of technique depends on the analytical goal, whether it is targeted quantification, analysis of volatile forms, or the critical separation of its stereoisomers.

High-Resolution Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS) for Targeted Analysis

High-resolution liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the sensitive and specific quantification of 12,13-DiHOME. This method combines the powerful separation capabilities of liquid chromatography, which separates molecules based on their physicochemical properties, with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

In a typical workflow, a lipid extract is injected into an LC system, often using a reversed-phase column (like a C18) that separates fatty acids based on their hydrophobicity. Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is commonly employed, generating the deprotonated molecule [M-H]⁻. nih.gov For 12,13-DiHOME, this corresponds to a precursor ion with a mass-to-charge ratio (m/z) of 313.24. nih.gov

The tandem mass spectrometry aspect involves selecting this specific precursor ion, subjecting it to collision-induced dissociation (CID), and then analyzing the resulting product ions. nationalmaglab.org This process, known as Multiple Reaction Monitoring (MRM), provides high specificity, as the transition from a specific precursor ion to a characteristic product ion is monitored. nih.gov This allows for accurate quantification even in complex matrices like plasma or tissue extracts. nih.govnih.gov Isotope-labeled internal standards are often used to ensure the highest accuracy in quantification. nih.gov

| Parameter | Value/Description | Reference |

|---|---|---|

| Precursor Ion [M-H]⁻ (m/z) | 313.2375 | nih.gov |

| Ionization Mode | Negative Electrospray Ionization (ESI) | nih.gov |

| Instrument Type | LC-ESI-QTOF (Quadrupole Time-of-Flight) | nih.gov |

| Collision Energy | 6V (example value, can be optimized) | nih.gov |

| Characteristic Product Ions (m/z) | 183.1315, 129.0899 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies for Volatile Metabolites

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for analyzing fatty acids. However, due to the low volatility and polar nature of 12,13-DiHOME, which contains two hydroxyl groups and a carboxylic acid, direct analysis is not feasible. youtube.com Therefore, a chemical derivatization step is mandatory to convert the non-volatile analyte into a thermally stable and volatile derivative suitable for GC analysis. youtube.comnih.gov

Common derivatization strategies include:

Esterification: The carboxylic acid group is converted into an ester, most commonly a fatty acid methyl ester (FAME), using reagents like boron trifluoride in methanol (B129727) (BF₃/MeOH). youtube.comnih.gov

Silylation: The polar hydroxyl groups are converted into non-polar trimethylsilyl (B98337) (TMS) ethers using silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). rsc.org

After derivatization, the sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated derivatives then enter the mass spectrometer, which provides mass spectra that can be used for identification and quantification. nih.gov GC-MS can provide excellent chromatographic resolution and, with appropriate derivatization, is highly effective for profiling fatty acid metabolites. mdpi.comnih.gov

| Derivatization Method | Reagent(s) | Target Functional Group(s) | Purpose | Reference |

|---|---|---|---|---|

| Methylation (Esterification) | Boron Trifluoride-Methanol (BF₃/MeOH) | Carboxylic Acid | Increases volatility by converting acid to methyl ester. | nih.govmdpi.com |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Carboxylic Acid | Replaces active hydrogens with non-polar TMS groups, increasing volatility and thermal stability. | youtube.comrsc.org |

| Two-Step (Alkaline Hydrolysis + Silylation) | KOH or NaOEt, then BSTFA | Ester bonds (for total FA analysis), then Hydroxyl/Carboxylic Acid | First releases fatty acids from complex lipids, then derivatizes for GC analysis. | rsc.org |

Chiral Chromatography for Enantiomeric Separation and Stereochemical Assignment

This compound has two chiral centers (at carbons 12 and 13), meaning it can exist as four different stereoisomers. These enantiomers and diastereomers can have different biological activities. Chiral chromatography is the definitive method for separating these stereoisomers. gcms.czsigmaaldrich.com

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. sigmaaldrich.com For hydroxy fatty acids, polysaccharide-based CSPs (e.g., Chiralpak AD) and Pirkle-type CSPs (e.g., Reprosil Chiral NR) have been used successfully. nih.govnih.gov The separation can be performed using high-performance liquid chromatography (HPLC), often with a mobile phase consisting of hexane (B92381) and an alcohol modifier like isopropanol. aocs.org The separated enantiomers can then be detected by UV or mass spectrometry, allowing for their individual quantification and collection for further structural analysis. nih.govnih.gov

Spectroscopic Approaches for Structural Elucidation of Dihydroxyoctadecenoic Acid Metabolites

While chromatography separates components, spectroscopy provides the detailed information needed to confirm the exact chemical structure of the isolated molecules, including their stereochemistry and isomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules in solution. aocs.orgmagritek.com For 12,13-DiHOME, both ¹H and ¹³C NMR provide critical information. The chemical shifts and coupling constants of protons attached to the carbons bearing the hydroxyl groups (C-12 and C-13) and the olefinic protons (C-9 and C-10) can confirm the positions of these functional groups. aocs.orgnih.gov

For stereochemical assignment, advanced NMR techniques are often required. The relative stereochemistry of the two hydroxyl groups can be determined through methods like Nuclear Overhauser Effect (NOE) experiments. To determine the absolute configuration of the chiral centers, the molecule is often derivatized with a chiral derivatizing agent (CDA), such as 9-anthrylmethoxyacetic acid (9-AMA). researchgate.net This reaction creates diastereomers that will exhibit distinct and predictable differences in their NMR spectra, allowing for the unambiguous assignment of the absolute stereochemistry. researchgate.net

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry Fragmentation Patterns for Isomer Differentiation

High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements (typically with an error of <5 ppm). nih.govpnnl.gov This accuracy allows for the confident determination of the elemental formula of a molecule, which is the first step in its identification.

Tandem mass spectrometry (MS/MS) is crucial for differentiating between isomers, such as 12,13-DiHOME and other dihydroxyoctadecenoic acids (e.g., 9,10-DiHOME). nih.gov Although isomers have the same mass, they often produce unique fragmentation patterns upon collision-induced dissociation (CID). nationalmaglab.orgresearchgate.net For dihydroxy fatty acids, characteristic fragmentations include the loss of water and cleavage of the carbon-carbon bonds adjacent to the hydroxyl groups. nih.govresearchgate.net The specific m/z values of these fragment ions are diagnostic for the positions of the hydroxyl groups. For instance, the fragmentation of 12,13-DiHOME will produce different fragments than a 7,10-dihydroxy isomer, allowing for their differentiation even if they co-elute chromatographically. nih.gov Careful analysis of these fragmentation pathways is essential for the structural confirmation of specific dihydroxyoctadecenoic acid metabolites. nih.gov

Targeted and Untargeted Lipidomics for Comprehensive Analysis of Dihydroxyoctadecenoic Acid Pathways

Lipidomics, the large-scale study of cellular lipids, offers powerful approaches for analyzing dihydroxyoctadecenoic acid pathways. creative-proteomics.com Both targeted and untargeted strategies are employed to gain a comprehensive understanding of these metabolic networks.

Untargeted lipidomics provides a broad, exploratory overview of the entire lipidome within a biological sample. creative-proteomics.com This hypothesis-generating approach aims to identify and quantify as many lipid species as possible, allowing for the discovery of novel or unexpected changes in lipid profiles associated with specific conditions. creative-proteomics.com In the context of 12,13-diHOME, an untargeted analysis could reveal alterations in a wide array of lipids, providing insights into the broader metabolic consequences of changes in dihydroxyoctadecenoic acid levels. nih.govnih.gov The general workflow for untargeted lipidomics involves lipid extraction, followed by analysis using high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC). creative-proteomics.comprotocols.io The resulting complex datasets are then processed to identify and quantify individual lipid species. creative-proteomics.com

Targeted lipidomics , in contrast, is a hypothesis-driven approach that focuses on the precise and sensitive quantification of specific, predefined lipid molecules, such as 12,13-diHOME and its precursors and metabolites. creative-proteomics.com This method offers higher sensitivity and specificity than untargeted approaches, making it ideal for validating findings from untargeted studies and for detailed pathway analysis. creative-proteomics.com Multiple reaction monitoring (MRM) using tandem mass spectrometry (MS/MS) is a common technique for targeted lipid analysis, providing excellent selectivity and quantitative accuracy. nih.govspringernature.com For instance, a targeted analysis could be designed to specifically measure the levels of linoleic acid, its epoxide intermediate (12,13-epoxyoctadecenoic acid), and 12,13-diHOME to elucidate the dynamics of this specific pathway. nih.gov

The integration of both untargeted and targeted lipidomics provides a powerful strategy for a comprehensive analysis of dihydroxyoctadecenoic acid pathways. nih.gov Untargeted analysis can first identify broad metabolic changes, and subsequent targeted analysis can provide detailed, quantitative information about the specific pathways of interest. nih.gov

Isotopic Labeling Strategies for Metabolic Flux Studies and De Novo Synthesis Tracking

To understand the dynamic aspects of 12,13-diHOME metabolism, researchers utilize stable isotope labeling techniques. nih.gov These methods allow for the tracking of atoms through metabolic pathways, providing quantitative information about the rates of synthesis, degradation, and conversion of metabolites. This approach, often referred to as metabolic flux analysis, is crucial for moving beyond static measurements of metabolite concentrations. nih.govnih.gov

Stable Isotope Labeling (SIL) involves introducing molecules containing heavy isotopes (e.g., ¹³C or ²H) into a biological system. nih.gov For studying the de novo synthesis of 12,13-diHOME, a common precursor like linoleic acid can be synthesized with ¹³C atoms. When cells or organisms are exposed to this labeled precursor, the heavy carbon atoms are incorporated into downstream metabolites, including 12,13-diHOME. nih.gov By measuring the rate of incorporation of the heavy isotope into the target molecule using mass spectrometry, researchers can determine the rate of its synthesis. nih.govyoutube.com

The general workflow for a metabolic flux study using isotopic labeling includes:

Introduction of a labeled substrate: A stable isotope-labeled precursor, such as [¹³C₁₈]-linoleic acid, is administered to the biological system (e.g., cell culture or animal model). nih.gov

Sample collection over time: Samples are collected at various time points to track the incorporation of the label. youtube.com

Metabolite extraction and analysis: Lipids, including 12,13-diHOME, are extracted and analyzed by mass spectrometry to determine the isotopic enrichment. nih.gov

Data analysis and modeling: The isotopic labeling data is used in computational models to calculate the rates (fluxes) of the metabolic reactions. nih.gov

This approach allows for the differentiation between pre-existing pools of metabolites and newly synthesized molecules, providing a dynamic view of the metabolic pathway. nih.gov For example, it can help determine how different physiological or pathological conditions affect the rate of 12,13-diHOME production from its precursors.

Optimization of Sample Preparation and Extraction Protocols for Dihydroxyoctadecenoic Acid Profiling in Complex Biological Matrices

The accuracy and reliability of any lipidomic analysis heavily depend on the initial steps of sample preparation and lipid extraction. nih.gov The goal is to efficiently isolate the lipids of interest from complex biological matrices like plasma, tissues, or cells, while minimizing degradation and contamination. nih.govresearchgate.net

A variety of extraction methods have been developed and optimized for lipid analysis. The choice of method depends on the specific lipid class of interest and the nature of the biological sample. nih.govcam.ac.uk For dihydroxyoctadecenoic acids, which are oxygenated fatty acids, specific considerations are necessary to ensure their efficient recovery.

Commonly used lipid extraction methods include:

Liquid-Liquid Extraction (LLE): This is a classical technique that partitions lipids from a complex mixture into an organic solvent phase, separating them from more polar molecules. researchgate.net The Folch method (chloroform/methanol) and the Bligh-Dyer method (chloroform/methanol/water) are widely used variations. nih.govresearchgate.net

Solid-Phase Extraction (SPE): This technique uses a solid adsorbent to selectively retain and elute lipids based on their chemical properties. springernature.com SPE can be used for both broad lipid class fractionation and for the specific isolation of target analytes like 12,13-diHOME.

Protein Precipitation: For plasma or serum samples, proteins are often precipitated using organic solvents like methanol or acetonitrile (B52724) prior to lipid extraction. researchgate.net

The optimization of these protocols involves several key steps to ensure high-quality data for dihydroxyoctadecenoic acid profiling:

Sample Homogenization: For solid tissues, thorough homogenization is critical to release the lipids from the cellular structures. researchgate.net

Solvent Selection: The choice of extraction solvent is crucial. For example, a mixture of dichloromethane (B109758) and methanol has been shown to be effective for a broad range of lipids. cam.ac.uk

Internal Standards: The addition of a known amount of an internal standard, ideally a stable isotope-labeled version of the analyte (e.g., [¹³C₁₈]-12,13-diHOME), is essential for accurate quantification. creative-proteomics.com This standard corrects for variations in extraction efficiency and instrument response.